2-[4-[[2-(2,6-Dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid
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Overview
Description
2-[4-[[2-(2,6-Dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, an acetylamino group, and a methylpropanoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[2-(2,6-Dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid typically involves multiple steps:
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Formation of the Dimethoxyphenyl Acetyl Intermediate
Starting Materials: 2,6-Dimethoxybenzaldehyde and acetic anhydride.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the formation of the acetylated product.
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Amination Reaction
Starting Materials: The acetylated intermediate and aniline.
Reaction Conditions: This step involves the formation of an amide bond, typically under basic conditions using reagents like sodium hydroxide or potassium carbonate.
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Coupling with Methylpropanoic Acid
Starting Materials: The amide intermediate and 2-methylpropanoic acid.
Reaction Conditions: This final step often requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation of the dimethoxyphenyl group can lead to the formation of quinones or other oxidized derivatives.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction can convert the acetyl group to an alcohol or reduce the amide to an amine.
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Substitution
Reagents: Halogenating agents like bromine or chlorine.
Products: Substitution reactions can introduce halogen atoms into the aromatic ring, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-[[2-(2,6-Dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of specific enzymes involved in acetylation and deacetylation processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, such as anti-inflammatory or analgesic effects. Research into its potential therapeutic applications is ongoing, with studies focusing on its interaction with biological targets.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-[4-[[2-(2,6-Dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The dimethoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[[2-(2,4-Dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid
- 2-[4-[[2-(3,5-Dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid
Uniqueness
Compared to similar compounds, 2-[4-[[2-(2,6-Dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable subject for further research.
Properties
IUPAC Name |
2-[4-[[2-(2,6-dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-20(2,19(23)24)13-8-10-14(11-9-13)21-18(22)12-15-16(25-3)6-5-7-17(15)26-4/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUIWDJVFZHULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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